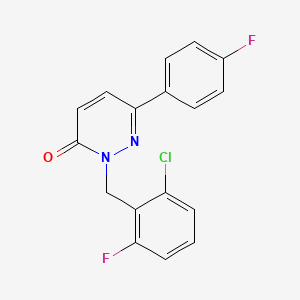
2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H11ClF2N2O and its molecular weight is 332.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-chloro-6-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a candidate for further research in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is C19H15ClF2N2O, with a molecular weight of approximately 360.79 g/mol. The structure features a pyridazine ring substituted with both chlorinated and fluorinated aromatic groups, which may enhance its biological activity through improved binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClF2N2O |
| Molecular Weight | 360.79 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NN=C(C(=O)N1C)C(C)C(C)=C(C)F |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity and binding interactions, potentially leading to increased potency against specific targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study:
In a study examining the effects on HeLa cells (human cervical cancer), the compound showed an IC50 value of approximately 5 µM, indicating effective cytotoxicity compared to control treatments .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against several bacterial strains. It exhibits notable antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL against Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Research Findings
Several studies have focused on the synthesis and evaluation of derivatives based on the core structure of this compound. These derivatives have been assessed for their biological activities, revealing that modifications in substituent groups can significantly influence potency and selectivity.
Key Findings:
- Selectivity : Variations in fluorination patterns lead to differential selectivity towards specific kinases involved in cancer progression.
- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy in preclinical models.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O/c18-14-2-1-3-15(20)13(14)10-22-17(23)9-8-16(21-22)11-4-6-12(19)7-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZWMAOTNQZBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














